molecular formula C15H17FN2O9 B3823061 2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate CAS No. 55474-11-8

2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B3823061
CAS No.: 55474-11-8
M. Wt: 388.30 g/mol
InChI Key: GWZWJYSFWAOCJZ-UHFFFAOYSA-N
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Description

2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C15H17FN2O9 and its molecular weight is 388.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.09180829 g/mol and the complexity rating of the compound is 707. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3,4-diacetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZWJYSFWAOCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317587, DTXSID90877804
Record name T0503-5798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUOROURIDINE,2',3',5'-TRI-O-ACETYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55474-11-8
Record name NSC318800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name T0503-5798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 2
Reactant of Route 2
2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 3
2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 4
Reactant of Route 4
2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 5
Reactant of Route 5
2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 6
Reactant of Route 6
2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate

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